2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of 4-(methylthio)benzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to a hydrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, Br2
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydrazine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-(4-(methylthio)phenyl)-N-(5-phenyl-1,3,4-triazol-2-yl)acetamide
Uniqueness
This compound is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. Compared to its thiadiazole and triazole analogs, the oxadiazole derivative may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-14-9-7-12(8-10-14)11-15(21)18-17-20-19-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKBAXYAXZVZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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